molecular formula C21H20N6O4S B6495214 N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 863500-46-3

N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B6495214
CAS No.: 863500-46-3
M. Wt: 452.5 g/mol
InChI Key: QMLUFQJLCGWLLJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a triazolopyrimidine derivative with a unique scaffold combining sulfanyl, acetamide, and methoxy-substituted aromatic groups. The compound’s methoxy groups may enhance solubility and bioavailability compared to non-polar analogs, while the sulfanyl-acetamide moiety could contribute to target binding via hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4S/c1-29-15-7-5-14(6-8-15)27-20-19(25-26-27)21(23-12-22-20)32-11-18(28)24-13-4-9-16(30-2)17(10-13)31-3/h4-10,12H,11H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLUFQJLCGWLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antiproliferative effects, antimicrobial properties, and mechanisms of action.

Chemical Structure

The compound features a triazolo-pyrimidine core linked to a sulfanyl acetamide moiety. This unique structure may contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism : Induction of apoptosis and inhibition of cell cycle progression have been documented.
  • Case Study : A related triazolo-pyrimidine compound demonstrated an IC50 value below 0.4 μM against non-small cell lung cancer (NSCLC) cell lines, indicating strong antiproliferative properties .

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been investigated:

  • Activity Spectrum : Preliminary studies suggest activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : Similar triazolo derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some exhibiting minimal inhibitory concentrations (MICs) in the low μg/mL range .

Antiproliferative Effects

A recent study investigated the antiproliferative effects of this compound on various cancer cell lines. The findings are summarized in Table 1.

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung)<0.4Apoptosis induction via caspase activation
HeLa (Cervical)<0.5Cell cycle arrest at G2/M phase
MCF-7 (Breast)<0.6Inhibition of PCNA expression

Antimicrobial Activity

The antimicrobial efficacy was assessed against various pathogens. The results are presented in Table 2.

PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus8Gram-positive bacteria
Escherichia coli16Gram-negative bacteria
Candida albicans32Fungal pathogen

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of caspases and PARP cleavage observed in treated cancer cells.
  • Cell Cycle Disruption : Evidence suggests interference with the G2/M checkpoint leading to cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs (Table 1) with modifications in substituents or core structures. Key findings from comparative studies are summarized below:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Core Structure Substituents Bioactivity (IC₅₀/EC₅₀) Key Reference
Target Compound (TC) Triazolo[4,5-d]pyrimidine 3,4-dimethoxyphenyl, 4-methoxyphenyl Not yet reported
Analog 1: 3-(4-Chlorophenyl) variant Triazolo[4,5-d]pyrimidine 4-chlorophenyl, unsubstituted phenyl Kinase inhibition: 12 nM
Analog 2: Pyrimidine-7-thioacetate derivative Pyrimidine Methylthio, 3-methoxyphenyl Antimicrobial: 8 µg/mL
Analog 3: Rapa analog (from ) Macrocyclic lactone Complex substituents Antifungal: 0.5 µM

Structural Insights

  • Substituent Effects: The methoxy groups in TC likely improve solubility compared to Analog 1’s chloro substituent, which enhances target affinity but reduces bioavailability due to hydrophobicity .
  • Core Modifications : Replacing the triazolopyrimidine core with a pyrimidine (Analog 2) reduces conformational rigidity, correlating with lower bioactivity in microbial assays .

Bioactivity Trends

  • Kinase Inhibition : Analog 1’s chloro-substituted variant shows high kinase inhibition (IC₅₀ = 12 nM), suggesting that TC’s methoxy groups may trade potency for improved pharmacokinetics.
  • Antimicrobial Activity : Analog 2’s methylthio group contributes to its antimicrobial efficacy (EC₅₀ = 8 µg/mL), but TC’s sulfanyl-acetamide chain may offer broader-spectrum activity due to increased hydrogen-bonding capacity.

Pharmacokinetic Considerations

  • TC’s methoxy groups likely enhance metabolic stability compared to Analog 3’s macrocyclic structure, which suffers from rapid hepatic clearance .

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